N-(thiazol-2-yl)acetimidamide

Description

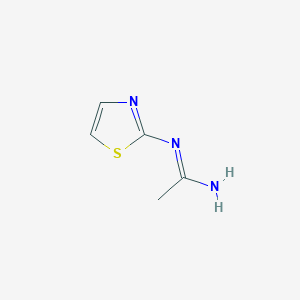

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N'-(1,3-thiazol-2-yl)ethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3S/c1-4(6)8-5-7-2-3-9-5/h2-3H,1H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZRQQYDNNZVING-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC1=NC=CS1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/C1=NC=CS1)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for Synthesis of N-(thiazol-2-yl)acetimidamide

Conventional Synthetic Routes

Conventional synthesis of the key precursor, N-(thiazol-2-yl)acetamide, typically involves the acylation of 2-aminothiazole (B372263). One established method is the reaction of 2-aminothiazole with acetyl chloride in dry acetone (B3395972), followed by refluxing for several hours. nih.gov After cooling, the mixture is poured into acidified cold water to precipitate the N-(thiazol-2-yl)acetamide product. nih.gov

From the N-(thiazol-2-yl)acetamide precursor, further transformations can lead to more complex structures. Although direct conventional synthesis of this compound is not extensively detailed, general methods for forming N-hetaryl-substituted amidines are applicable. One such method involves reacting the corresponding amine, in this case, 2-aminothiazole, with an excess of acetonitrile (B52724) at elevated temperatures in the presence of a zeolite catalyst, which facilitates the addition of the amine to the nitrile. thieme-connect.de Another approach involves the reaction of an appropriate amine derivative with an S-alkyl-thioacetimidate hydrohalide salt. nih.gov

Green Chemistry Approaches (e.g., Ultrasound-assisted Synthesis)

In recent years, green chemistry principles have been applied to the synthesis of thiazole (B1198619) derivatives to reduce energy consumption, minimize waste, and shorten reaction times. researchgate.netbepls.com Ultrasound-assisted synthesis has emerged as a prominent green technique. tandfonline.comscilit.com

The synthesis of N-(thiazol-2-yl)acetamide from 2-aminothiazole and acetic anhydride (B1165640) has been efficiently performed under solvent-free conditions using ultrasound irradiation. tandfonline.com This method not only accelerates the reaction but also offers benefits such as high yields, greater product purity, and simpler workup procedures compared to conventional heating. researchgate.nettandfonline.com

Following the green synthesis of the acetamide (B32628) precursor, ultrasound irradiation continues to be a valuable tool for its derivatization. For instance, the condensation of N-(thiazol-2-yl)acetamide with thiocarbohydrazide (B147625) is effectively carried out in a water bath under ultrasonic conditions, demonstrating a green and efficient pathway to complex hydrazone derivatives. tandfonline.comtandfonline.com The use of recyclable catalysts, such as silica-supported tungstosilisic acid, under ultrasonic irradiation has also been reported for the one-pot synthesis of Hantzsch thiazole derivatives, further emphasizing the shift towards sustainable methodologies. bepls.com

| Method | Reaction | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Conventional | 2-aminothiazole + Acetyl chloride → N-(thiazol-2-yl)acetamide | Reflux in dry acetone for 2 hours | Established and straightforward procedure | nih.gov |

| Ultrasound-Assisted (Green) | 2-aminothiazole + Acetic anhydride → N-(thiazol-2-yl)acetamide | Ultrasound irradiation, 70°C, 20 min, solvent-free | High yield, greater purity, lower cost, simple workup, reduced time | researchgate.nettandfonline.com |

| Ultrasound-Assisted (Green) | N-(thiazol-2-yl)acetamide + Thiocarbohydrazide → Thiocarbohydrazones | Ultrasound irradiation, 70°C, 20 min | Efficient, good yield | tandfonline.com |

Precursors and Starting Materials

The primary starting material for the synthesis of this compound and its derivatives is 2-aminothiazole . nih.govtandfonline.com This foundational molecule serves as the source of the thiazole ring system.

A crucial intermediate derived from 2-aminothiazole is N-(thiazol-2-yl)acetamide . tandfonline.comnih.govresearchgate.net It is typically prepared through the acetylation of 2-aminothiazole using reagents like acetic anhydride or acetyl chloride. nih.govtandfonline.com This acetamide is often the direct precursor used in subsequent reactions to build more complex molecules. For example, it is condensed with thiocarbohydrazide to create hydrazones, which are then used to synthesize a variety of 1,3,4-thiadiazines and other thiazole derivatives. researchgate.nettandfonline.comtandfonline.com

Derivatization Strategies for this compound

Derivatization of the this compound scaffold can occur at two main locations: the thiazole ring and the acetimidamide side chain.

Modification of the Thiazole Moiety

The thiazole ring is a versatile scaffold that can be functionalized to produce a wide range of new compounds. nih.gov While direct modification of this compound's thiazole ring is not extensively documented, studies on analogous structures provide insight into potential strategies. For instance, in the related N-(6-bromobenzo[d]thiazol-2-yl)acetamide system, the thiazole-fused benzene (B151609) ring can be modified via Suzuki cross-coupling reactions. This palladium-catalyzed reaction with various aryl boronic acids or esters allows for the introduction of diverse aryl groups onto the ring system. nih.govresearchgate.net

Furthermore, multi-component reactions offer a pathway to substituted thiazoles. One-pot reactions involving thiosemicarbazide (B42300), various aldehydes, and acetophenones in the presence of N-bromosuccinimide can yield thiazole derivatives with different substituents at the 4-position of the ring. bepls.com

Modification of the Acetimidamide Moiety

The acetimidamide moiety, or more commonly its precursor the acetamide group, is a key site for chemical transformation. Research shows that N-(thiazol-2-yl)acetamide can be activated and reacted with various nucleophiles. tandfonline.com A primary example is the reaction with thiocarbohydrazide under ultrasonic irradiation. tandfonline.comtandfonline.com This reaction converts the acetamide into a thiocarbohydrazone.

These resulting thiocarbohydrazones are versatile intermediates. They can be reacted with a range of electrophiles to generate diverse heterocyclic systems, effectively elaborating the original acetamide side chain. These reactions include:

Reaction with α-haloketones to yield substituted 1,3-thiazole derivatives. researchgate.nettandfonline.com

Reaction with α-haloesters to form 1,3-thiazolinones. researchgate.nettandfonline.com

Reaction with hydrazonoyl halides to produce 1,3,4-thiadiazines. researchgate.nettandfonline.com

These transformations highlight a robust strategy for modifying the acetimidamide portion of the molecule by first converting its precursor (N-(thiazol-2-yl)acetamide) into a reactive hydrazone, which then serves as a synthon for a variety of heterocyclic structures.

| Intermediate | Reagent | Resulting Structure Class | Reference |

|---|---|---|---|

| Thiocarbohydrazones (from N-(thiazol-2-yl)acetamide) | α-haloketone | 1,3-thiazole derivatives | researchgate.nettandfonline.com |

| α-haloester | 1,3-thiazolinone derivatives | researchgate.nettandfonline.com | |

| Hydrazonoyl halides | 1,3,4-thiadiazine derivatives | researchgate.nettandfonline.com |

Integration into Hybrid Scaffolds (e.g., with thiadiazoles)

The thiazole nucleus is a common component in the design of hybrid molecules, where it is fused or linked to other heterocyclic rings like thiadiazoles to create novel scaffolds. These hybrid structures are often synthesized to explore the combined chemical properties of the constituent rings.

One relevant approach involves the reaction of N-(thiazol-2-yl)acetamide, a close precursor to the title compound, with thiocarbohydrazide under ultrasonic irradiation. This reaction yields thiocarbohydrazones, which can then be cyclized with various reagents such as α-haloketones or hydrazonoyl halides to form 1,3,4-thiadiazine derivatives. Current time information in Bangalore, IN.acs.org This method demonstrates how the N-acylthiazole structure can be elaborated into a thiazole-thiadiazine hybrid system.

Another strategy for creating thiazole-thiadiazole hybrids starts from a thiazole acid hydrazide, which is reacted with an isothiocyanate to form a thiosemicarbazide intermediate. This intermediate can then be cyclized using hydrazonoyl halides to afford the desired 1,3,4-thiadiazole-thiazole hybrids. tandfonline.com While not starting directly from this compound, these syntheses illustrate established routes for linking thiazole and thiadiazole rings, which are applicable to derivatives of the title compound. tandfonline.comresearchgate.netjst.go.jp

Furthermore, the amidine functionality itself can participate in forming complex structures. For instance, an analogue, N-(1,3,4-thiadiazol-2-yl)acetimidamide, is known to form a cobalt(III) complex through in situ metal-induced nucleophilic addition to acetonitrile, highlighting the coordinating properties of the amidine group and its potential to form metallo-organic hybrid scaffolds.

| Starting Material | Reagents | Product Type | Ref |

| N-(thiazol-2-yl)acetamide | 1. Thiocarbohydrazide, ultrasound2. α-Haloketone/Hydrazonoyl halide | Thiazole-Thiadiazine Hybrid | Current time information in Bangalore, IN.acs.org |

| Thiazole acid hydrazide | 1. Phenyl isothiocyanate2. Hydrazonoyl halide | Thiazole-Thiadiazole Hybrid | tandfonline.com |

Chemical Reactivity and Transformations

The chemical behavior of this compound is dictated by the interplay of its constituent functional groups: the electron-rich thiazole ring, the nucleophilic exocyclic nitrogen atom, and the reactive imine (C=N) bond of the acetimidamide moiety.

Oxidation Reactions

Specific oxidation studies on this compound are not extensively documented; however, the reactivity of related structures provides insight into potential transformations. The sulfur atom in the thiazole ring is a likely site for oxidation. For example, the sulfide (B99878) moiety in related imidazo[2,1-b]thiazole (B1210989) derivatives can be oxidized to the corresponding sulfone using oxidizing agents like oxone. nih.govmdpi.com This suggests that this compound could potentially be oxidized to its sulfoxide (B87167) or sulfone derivative under similar conditions.

The amidine portion of the molecule also presents sites for oxidative reactions. Iodine-mediated oxidative cyclization is a known transformation for N,N'-disubstituted amidines and related acetimidamides, leading to the formation of new heterocyclic rings such as quinazolines or triazoles. acs.orgrsc.orgresearchgate.net For example, an I2/KI system can promote oxidative C-C bond formation from C(sp³)–H and C(sp²)–H bonds in amidines. acs.org Another study demonstrated an I2-mediated N-N coupling reaction for the oxidative cyclization of a complex acetimidamide to form a 1,2,4-triazole (B32235) derivative. researchgate.net These examples indicate that the acetimidamide group of the title compound could potentially undergo intramolecular or intermolecular oxidative annulation to generate fused or linked heterocyclic systems. Furthermore, electrochemical oxidation of 2-aminothiazole, a parent compound, is known to proceed via the formation of a cationic radical, suggesting that this compound could exhibit complex redox behavior. researchgate.net

Reduction Reactions

The most probable site for reduction in this compound is the carbon-nitrogen double bond (imine) of the acetimidamide group. While specific reduction of the title compound is not detailed in the literature, the reduction of amidines is a standard organic transformation. This reaction is typically accomplished using hydride-based reducing agents.

It is anticipated that treatment with reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would reduce the imine function to an amine. This transformation would convert the this compound into the corresponding N'-(thiazol-2-yl)ethane-1,2-diamine derivative. The choice of reducing agent and reaction conditions would be critical to ensure selectivity and avoid potential side reactions on the thiazole ring.

Substitution Reactions

The this compound scaffold allows for various substitution reactions, both on the thiazole ring and at the exocyclic nitrogen atom.

Electrophilic Aromatic Substitution: The 2-amino group (or the related acetimidamide group) is an activating group, directing electrophiles to the C5 position of the thiazole ring. This position is electron-rich and sterically accessible. Studies on 2-aminothiazole derivatives confirm that electrophilic substitution occurs preferentially at this site. researchgate.net For instance, halogenation of 2-aminothiazoles using reagents like N-bromosuccinimide (NBS) yields the 5-bromo-2-aminothiazole derivative. nih.gov This reactivity pattern is expected to hold for this compound, allowing for the introduction of various substituents at the C5 position.

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, offer powerful tools for modifying the thiazole core.

C-H Arylation: Direct arylation of the C5-H bond of thiazole derivatives can be achieved using palladium catalysts. Ligand-free conditions with palladium(II) acetate (B1210297) have been shown to effectively catalyze the arylation of thiazoles at the 5-position with various aryl bromides, providing a direct route to 5-arylthiazole derivatives. acs.orgorganic-chemistry.org

N-Arylation: The exocyclic nitrogen atom of the acetimidamide group can also participate in coupling reactions. Palladium-catalyzed N-arylation of 2-aminothiazole derivatives with aryl bromides and triflates has been successfully demonstrated, offering a method to introduce aryl substituents onto the exocyclic nitrogen. acs.org

Suzuki Coupling: If a halogen is first introduced at the C5 position via electrophilic substitution, this site can then be functionalized through Suzuki coupling. This has been demonstrated in the reaction of 5-bromo-2-aminothiazole derivatives with a range of boronic acids to form C-C bonds. nih.gov Similarly, Stille coupling using organostannane intermediates is another established method for introducing substituents onto a thiazole core. derpharmachemica.com

| Reaction Type | Position | Reagents/Catalyst | Product | Ref |

| Halogenation | C5 | N-Bromosuccinimide (NBS) | 5-Bromo-N-(thiazol-2-yl)acetimidamide (expected) | nih.gov |

| Direct C-H Arylation | C5 | Pd(OAc)₂, Base | 5-Aryl-N-(thiazol-2-yl)acetimidamide (expected) | acs.orgorganic-chemistry.org |

| N-Arylation | N' | Pd-catalyst, Ligand, Base | N'-Aryl-N-(thiazol-2-yl)acetimidamide (expected) | acs.org |

| Suzuki Coupling | C5 (from 5-bromo precursor) | Pd-catalyst, Boronic Acid, Base | 5-Aryl-N-(thiazol-2-yl)acetimidamide (expected) | nih.gov |

Biological Activity and Pharmacological Potential

Antimicrobial Activity

Thiazole-containing compounds have demonstrated significant potential in combating microbial infections, exhibiting activity against a range of bacteria and fungi.

Derivatives of the thiazole (B1198619) nucleus have shown noteworthy antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies on N-(thiazol-2-yl)benzenesulfonamide derivatives have revealed potent activity against Staphylococcus aureus and Escherichia coli. The introduction of specific substituents, such as 4-tert-butyl and 4-isopropyl groups, has been shown to enhance the antibacterial efficacy against multiple bacterial strains. In some cases, these derivatives, when combined with cell-penetrating peptides like octaarginine, exhibit even more potent antibacterial effects and faster killing kinetics.

Furthermore, thiazole Schiff base derivatives and their metal complexes have been investigated for their antibacterial properties. These compounds have demonstrated effectiveness against a panel of bacteria including methicillin-resistant Staphylococcus aureus (MRSA), Bacillus subtilis, E. coli, and Enterococcus faecalis. The mechanism of action for some of these derivatives is believed to involve the disruption of the bacterial cell membrane.

Table 1: Antibacterial Activity of Selected Thiazole Derivatives

| Compound Type | Test Organism | Activity/MIC | Citation |

|---|---|---|---|

| N-(thiazol-2-yl)benzenesulfonamide derivatives | S. aureus, E. coli | Potent activity | |

| Thiazole Schiff base derivatives | B. subtilis, S. aureus | Significant zone of inhibition | |

| Ni(II) complex with thiazole Schiff base ligand | MRSA, E. coli, E. faecalis | MIC values reported |

The antifungal potential of thiazole derivatives has also been a subject of investigation. Various studies have demonstrated the efficacy of these compounds against different fungal species, including pathogenic yeasts like Candida albicans and Cryptococcus neoformans. For example, certain 1,3-thiazol-2-yl hydrazone derivatives have exhibited promising antifungal activity, with some showing minimum inhibitory concentrations (MICs) as low as 0.5 μg/ml against C. neoformans and 16 μg/ml against C. albicans. The structural modifications on the thiazole ring and the nature of the substituents play a crucial role in determining the antifungal potency.

In the fight against tuberculosis, thiazole derivatives have emerged as a promising class of compounds. Several studies have reported the synthesis and evaluation of various thiazole analogs for their activity against Mycobacterium tuberculosis H37Rv, the causative agent of tuberculosis. tandfonline.comresearchgate.netnih.govnih.gov

For instance, a series of piperazinyl-pyrazolyl-2-hydrazinyl thiazole derivatives were synthesized and tested, with some compounds exhibiting potent anti-tubercular activity with MIC values as low as 1.6 µg/mL. tandfonline.comtandfonline.com This level of activity is comparable to some first-line anti-tubercular drugs. tandfonline.com Similarly, Schiff bases of 2-aminothiazoles have also shown good anti-tubercular potential, with some derivatives displaying an MIC of 6.25 μg/ml against the H37Rv strain. nih.gov The findings from these studies underscore the potential of the thiazole scaffold in the development of new and effective anti-tubercular agents. researchgate.netnih.govnih.gov

Table 2: Anti-tubercular Activity of Selected Thiazole Derivatives against M. tuberculosis H37Rv

| Compound Series | Notable Derivative/Substitution | MIC (μg/mL) | Citation |

|---|---|---|---|

| Piperazinyl-pyrazolyl-2-hydrazinyl thiazoles | Bromo substituent | 1.6 | tandfonline.com |

| Schiff bases of 2-aminothiazoles | Maleic derivative with thiazole ring | 6.25 | nih.gov |

Anticancer Potential and Cytotoxic Effects

Beyond their antimicrobial properties, thiazole derivatives have demonstrated significant promise as anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines.

The cytotoxic activity of thiazole derivatives has been evaluated against several cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer). While specific data for U87 (glioblastoma) is less prevalent in the reviewed literature, the broad-spectrum anticancer activity of thiazoles suggests potential efficacy.

For example, certain diphyllin (B1215706) thiazole derivatives have shown significant cytotoxicity against A549 cells. tandfonline.com Similarly, azobenzene-containing peptides with a thiazole component have demonstrated cellular potency in both HeLa and A549 cell lines. nih.gov The inhibitory concentrations (IC50) for these compounds vary depending on the specific derivative and the cancer cell line being tested, with some showing activity in the micromolar range. tandfonline.com

Table 3: Cytotoxic Activity of Selected Thiazole Derivatives

| Compound Type | Cancer Cell Line | IC50 / Activity | Citation |

|---|---|---|---|

| Diphyllin thiazole derivatives | A549 | Significant cytotoxicity | tandfonline.com |

| Azobenzene-tagged photopeptides | HeLa, A549 | Excellent cellular potency | nih.gov |

The anticancer effects of thiazole derivatives are often mediated through the induction of apoptosis, a form of programmed cell death. nih.govnih.govnih.gov Research into the molecular mechanisms has revealed the involvement of several key cellular processes.

Apoptosis Induction: Many thiazole derivatives have been shown to trigger apoptosis in cancer cells. nih.govnih.govnih.gov This is a critical mechanism for eliminating cancerous cells without inducing an inflammatory response.

Mitochondrial Membrane Potential Modulation: A key event in the intrinsic pathway of apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm). nih.govresearchgate.netmdpi.com Some thiazole-containing compounds have been observed to induce a loss of ΔΨm, leading to the release of pro-apoptotic factors from the mitochondria. researchgate.netmdpi.com

Reactive Oxygen Species (ROS) Generation: The generation of reactive oxygen species can induce cellular stress and trigger apoptosis. nih.govmdpi.com In some instances, the cytotoxic activity of thiazole derivatives has been linked to an increase in intracellular ROS levels, suggesting that oxidative stress plays a role in their anticancer mechanism. nih.gov

Enzyme Inhibition Studies

The capacity of thiazole-containing molecules to inhibit specific enzymes is a cornerstone of their potential therapeutic applications. The following sections delineate the inhibitory effects of N-(thiazol-2-yl)acetimidamide's structural analogs on urease, cyclooxygenase-II, zinc-activated channels, glutathione (B108866) S-transferase, the helicase-primase complex, and ketol-acid reductoisomerase.

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. Its inhibition is a key strategy in the treatment of diseases caused by urease-producing bacteria, such as Helicobacter pylori. While direct studies on this compound are not prevalent, research on related thiazole and thiadiazole derivatives has shown significant urease inhibitory potential. For instance, a series of N,N-disubstituted thioureas and thiazolidinones based on a quinolone moiety were synthesized and evaluated for their urease inhibitory effects. Some of these quinolone-thiazole hybrids displayed moderate to good inhibitory activities, with IC50 values for some derivatives being significantly lower than that of the standard inhibitor, thiourea. mdpi.com Specifically, quinolone-thiosemicarbazone hybrids, which are structurally related to thiazoles, were found to be effective urease inhibitors, with IC50 values ranging from 1.83 to 11.21 µM. mdpi.com Another study on thioxothiazolidinyl-acetamide derivatives reported potent urease inhibition, with IC50 values in the micromolar range, significantly more potent than the standards hydroxyurea (B1673989) and thiourea. nih.gov Furthermore, derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) have been synthesized and shown to be active urease inhibitors, with some compounds exhibiting IC50 values as low as 2.0 µM.

Table 1: Urease Inhibition by Thiazole-Related Compounds

| Compound Class | Specific Derivative Example(s) | IC50 Value (µM) | Standard Inhibitor (IC50 µM) |

| Quinolone-Thiosemicarbazone Hybrids | Compounds with a methyl group at position-1 on the quinolone skeleton | 1.83 - 2.48 | Thiourea (22.8 ± 1.31) |

| Quinolone-Thiazole Hybrids | Compound 7c | 18.80 ± 1.72 | Thiourea (22.8 ± 1.31) |

| Thioxothiazolidinyl-acetamide Derivatives | Compound 6i (N-benzyl-3-butyl-4-oxo-2-thioxothiazolidine-5-carboxamide) | 1.473 | Thiourea (23.62 ± 0.84) |

| 1-(3-nitropyridin-2-yl)piperazine Derivatives | Compound 5b | 2.0 ± 0.73 | Thiourea (23.2 ± 11.0) |

Note: The data presented is for thiazole-related and structurally similar compounds, not this compound itself.

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins. nih.gov The discovery of two isoforms, COX-1 and COX-2, has been pivotal in the development of anti-inflammatory drugs. While COX-1 is constitutive and plays a role in physiological functions, COX-2 is inducible and its expression is elevated during inflammation. nih.gov Consequently, selective COX-2 inhibitors are sought after for their potential to reduce inflammation with fewer gastrointestinal side effects. nih.gov

Research into thiazole derivatives has revealed their potential as COX inhibitors. A study on novel 2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]-N-(thiazole-2-yl)acetamide derivatives showed that these compounds exhibit inhibitory effects on both COX-1 and COX-2 enzymes. nih.gov One derivative, in particular, was found to be a potent COX-2 inhibitor, with an 88% inhibitory effect at a 10 µM concentration. nih.gov Another investigation into N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide demonstrated non-selective inhibition of both COX-1 and COX-2. mdpi.com Furthermore, certain acetamide (B32628) derivatives are recognized as important scaffolds for the development of novel COX-II inhibitors. archivepp.com

Table 2: COX-II Inhibition by Thiazole Derivatives

| Compound Class | Specific Derivative Example | % Inhibition at 10 µM (COX-2) | % Inhibition at 10 µM (COX-1) |

| 2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]-N-(thiazole-2-yl)acetamide | Unsubstituted derivative (Compound 1) | 88% | 60.9% |

| Derivative with the highest COX-1 selectivity (Compound 9) | 57.9% | 85% | |

| N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide | N/A | Non-selective | Non-selective |

Note: The data presented is for thiazole derivatives, not this compound itself.

The Zinc-Activated Channel (ZAC) is a unique member of the Cys-loop receptor superfamily of ligand-gated ion channels. researchgate.netnih.gov Through a compound library screening, N-(thiazol-2-yl)-benzamide analogs were identified as the first selective antagonists of the ZAC. researchgate.netnih.gov A key analog, N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), demonstrated potent, non-competitive antagonism of Zn2+-induced signaling. researchgate.netnih.gov This suggests that it acts as a negative allosteric modulator. researchgate.net The investigation of 61 analogs led to the identification of compounds with IC50 values in the range of 1-3 μM for ZAC inhibition. nih.gov TTFB was shown to be a selective antagonist, with no significant activity at other related receptors like 5-HT3A, nicotinic acetylcholine, GABAA, or glycine (B1666218) receptors at concentrations up to 30 μM. researchgate.netnih.gov

Table 3: ZAC Antagonism by N-(thiazol-2-yl)-benzamide Analogs

| Compound | Activity | IC50 Values | Selectivity |

| 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester | Novel ZAC antagonist | 1-3 µM | Selective for ZAC |

| N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) | ZAC antagonist | Potent | No significant activity at 5-HT3A, α3β4 nACh, α1β2γ2s GABAA, or α1 GlyR at 30 µM |

Note: The data presented is for N-(thiazol-2-yl)-benzamide analogs, which are structurally very similar to this compound.

Glutathione S-Transferases (GSTs) are a family of enzymes involved in the detoxification of a wide range of xenobiotic and endogenous compounds. tums.ac.irresearchgate.net Inhibition of GSTs is a potential strategy to enhance the efficacy of certain anticancer drugs. researchgate.net Thiazolides, a class of nitrothiazole-analogs, have been shown to inhibit the growth of colon cancer cells and induce apoptosis in a manner dependent on Glutathione-S-transferase P1 (GSTP1). nih.gov The enzymatic activity of recombinant GSTP1 was strongly inhibited by these thiazolides. nih.gov In another study, 2-amino-4-(p-tolyl)thiazole was identified as a significant suppressor of GST activity. nih.gov Furthermore, the synthesis of ethacrynic acid thiazole derivatives has been explored, with some compounds showing improved inhibition of GSTpi activity compared to the parent compound, ethacrynic acid. tums.ac.ir

Table 4: GST Inhibition by Thiazole Derivatives

| Compound Class | Specific Derivative Example(s) | Target GST Isoform | Observed Effect |

| Thiazolides | Nitazoxanide (NTZ), RM4819 | GSTP1 | Strong inhibition of enzymatic activity |

| 2-Amino-4-arylthiazole derivatives | 2-amino-4-(p-tolyl)thiazole | GST | Significant suppression of GST activity |

| Ethacrynic acid thiazole derivatives | Compounds 9a, 9b, 9c | GSTpi | Improved inhibitory activity over ethacrynic acid |

Note: The data presented is for thiazole derivatives, not this compound itself.

The helicase-primase complex is essential for the replication of herpes simplex virus (HSV), making it an attractive target for antiviral drug development. nih.govnih.govasm.org A high-throughput screening identified a 2-amino thiazole compound, T157602, as a specific and reversible inhibitor of the HSV helicase-primase complex. nih.govnih.govasm.org T157602 was found to inhibit the helicase activity of the complex with an IC50 of 5 µM and the primase activity with an IC50 of 20 µM. nih.govnih.govasm.org This compound and its analogs represent a novel class of anti-HSV agents that act by interacting with the UL5 helicase component of the complex. nih.govnih.gov The development of resistance to T157602 was linked to mutations in the UL5 gene, further confirming it as the molecular target. nih.gov

Table 5: Helicase-Primase Inhibition by a 2-Amino Thiazole Compound

| Compound | Target Enzyme Complex | Helicase Activity IC50 | Primase Activity IC50 |

| T157602 | HSV UL5-UL8-UL52 | 5 µM | 20 µM |

Note: The data presented is for a 2-amino thiazole, a core structure within this compound.

Ketol-acid reductoisomerase (KARI) is a key enzyme in the biosynthesis of branched-chain amino acids in plants and microorganisms, but it is absent in animals, making it a promising target for herbicides and antimicrobial agents. tandfonline.comtandfonline.comuq.edu.auuq.edu.auresearchgate.net Research on thiazole derivatives has uncovered their potential as KARI inhibitors. A compound identified from the National Cancer Institute library, NSC116565 (a thiazolo[4,5-d]pyrimidine), was found to be a potent inhibitor of Mycobacterium tuberculosis KARI (MtKARI) with a Ki of 95.4 nM. uq.edu.au Analogs of NSC116565 were synthesized, and modifications to the 2-thiazole substituent were well-tolerated, with the phenyl derivative 151f showing a Ki of 8 nM against MtKARI. uq.edu.au In another study, N′-(5-substituted-1,3,4-thiadiazol-2-yl)-N-cyclopropylformyl-thioureas were synthesized and showed inhibitory activity against rice KARI, with some derivatives achieving 100% inhibition at 100µg·mL−1. tandfonline.comtandfonline.com

Table 6: KARI Inhibition by Thiazole Derivatives

| Compound Class | Specific Derivative Example(s) | Target KARI | Inhibition Constant (Ki) / % Inhibition |

| Thiazolo[4,5-d]pyrimidines | NSC116565 | MtKARI | 95.4 nM |

| Phenyl derivative 151f | MtKARI | 8 nM | |

| N′-(5-substituted-1,3,4-thiadiazol-2-yl)-N-cyclopropylformyl-thioureas | 5-butyl substituted (3e) | Rice KARI | 100% at 100µg·mL−1 |

| 3-pyridinyl substituted (3n) | Rice KARI | 100% at 100µg·mL−1 |

Note: The data presented is for thiazole derivatives, not this compound itself.

Other Biological Activities

Derivatives of the thiazole ring have demonstrated a wide array of pharmacological effects, suggesting the potential for this compound to exhibit similar properties. nih.gov

The thiazole nucleus is a well-established pharmacophore in the design of anti-inflammatory agents. nih.gov Research has shown that various thiazole derivatives possess significant anti-inflammatory activity. nih.govontosight.ai For instance, certain 1,2-bis[5-thiazolyl]ethane-1,2-dione derivatives have shown good anti-inflammatory effects in carrageenan-induced rat paw edema models. nih.gov Some of these compounds demonstrated over 50% protection. nih.gov The anti-inflammatory activity is often attributed to the core thiazole structure. nih.gov While direct studies on this compound are not available, the known anti-inflammatory properties of closely related compounds suggest its potential in this area. nih.govontosight.ai

A study on newly synthesized thiazole derivatives containing a pyridine (B92270) moiety also reported anti-inflammatory activity. researchgate.net Compounds 3e, 3f, and 5e from this study exhibited anti-inflammatory activity of 52%, 37%, and 38%, respectively, in a carrageenan-induced paw edema assay. researchgate.net

Several studies have highlighted the antioxidant potential of thiazole derivatives. nih.gov A series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides were evaluated for their nitric oxide scavenging activities. nih.gov The results, when compared against the standard ascorbic acid, indicated varying levels of antioxidant potential among the synthesized compounds. nih.gov

| Compound | % Nitric Oxide Scavenging at 20 µg/mL | % Nitric Oxide Scavenging at 50 µg/mL | IC₅₀ (µg/mL) |

|---|---|---|---|

| Ascorbic Acid (Standard) | 38.5 ± 0.16 | 84.1 ± 0.12 | 50.43 |

Data for specific N-(6-arylbenzo[d]thiazol-2-yl)acetamides from the study can be added here if available in the source. nih.gov

Another study on 4-aryl-N-(4-aryl-thiazol-2-yl)-5,6-dihydro-4H-1,3,4-oxadiazine-2-carboxamides also demonstrated their antioxidant capabilities through a DPPH radical scavenging assay, with their activity being compared to the standard antioxidant butylated hydroxytoluene (BHT). ias.ac.in

The thiazole ring and its derivatives have been recognized for their potential antipyretic (fever-reducing) activities. nih.gov Research on N-(thiazol-2-yl)acetamide, a compound structurally similar to this compound, has pointed to its potential analgesic and antipyretic effects. nih.gov While specific studies on the antipyretic activity of this compound are lacking, the general biological profile of thiazole derivatives suggests this as a possible area of pharmacological action. nih.gov

Structure Activity Relationship Sar Studies

Influence of Thiazole (B1198619) Ring Substitutions on Biological Activity

The thiazole ring is a cornerstone of the molecule's interaction with biological targets. nih.gov Its derivatives are recognized for a wide array of biological activities, including anti-inflammatory and analgesic properties. nih.gov The nature and position of substituents on this heterocyclic core can dramatically alter biological efficacy.

In a comprehensive study of N-(thiazol-2-yl)-benzamide analogs as antagonists for the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily, substitutions on the thiazole ring were found to be critical. nih.gov The parent compound in the screening, 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester, served as a baseline for examining these effects. nih.gov

Key findings include:

Position 4 and 5 Substitutions: Moving a methyl group from position 4 to position 5 of the thiazole ring, or having substitutions at both positions, was generally well-tolerated or led to a modest change in antagonist activity. nih.gov

Bulky Substituents: The introduction of a bulky tert-butyl group at position 4 of the thiazole ring resulted in a compound, N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), with potent ZAC antagonism. nih.gov

Fused Ring Systems: Extending the thiazole to a benzothiazole (B30560) system, as seen in N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives, has been explored for activities such as urease inhibition. researchgate.net In these cases, the "substitution" is a fused aromatic ring, which can then be further functionalized. researchgate.net

The following table summarizes the ZAC antagonist activity of selected N-(thiazol-2-yl)-benzamide analogs with modifications on the thiazole ring.

Table 1: Influence of Thiazole Ring Substitution on ZAC Antagonism

| Compound ID | Thiazole Ring Substituent | % Inhibition at 30 μM (1 mM Zn²⁺) |

|---|---|---|

| 3a | 4-methyl | 22 ± 7 |

| 3b | 5-methyl | 21 ± 3 |

| 3f | 4,5-dimethyl | 46 ± 3 |

| 3g | 4-(tert-butyl) | 99 ± 1 |

| 3i | 5-phenyl | 29 ± 1 |

Data sourced from a study on N-(thiazol-2-yl)-benzamide analogs. nih.gov

These findings underscore that the steric and electronic properties of substituents on the thiazole ring are pivotal in modulating interactions with target proteins. nih.govnih.gov The sulfur atom in the thiazole ring, with its unique electronic features, can also play a role in drug-target interactions. nih.gov

Impact of Acetimidamide Moiety Modifications

The transition from a simple acetyl group to a larger, more complex benzoyl group allows for the introduction of a peripheral aromatic system, fundamentally altering the compound's scope for interaction. The amide bond itself is a key structural element, often participating in hydrogen bonds with target proteins. nih.gov

In related series, such as N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivatives, modifying the linker from a thioether (-S-) to a sulfone (-SO2-) was shown to dramatically impact antibacterial activity, highlighting the sensitivity of biological function to changes in this bridging unit. scispace.com This suggests that even subtle electronic and conformational changes in the linker region of N-(thiazol-2-yl)acetimidamide could have profound effects on its biological activity.

Role of Substituents on Peripheral Aromatic Systems (e.g., Phenyl, Aryl)

When the core structure is modified to include a peripheral aromatic ring, such as in N-(thiazol-2-yl)benzamide, the substituents on this ring become a major determinant of biological activity. nih.gov The functionalization of this phenyl ring with various groups alters the electronic distribution, lipophilicity, and steric profile of the entire molecule.

Studies on ZAC antagonists demonstrated that:

Halogenation: The introduction of halogen atoms (F, Cl, Br) at different positions on the phenyl ring had a significant impact. For example, a 3-fluoro substitution on the phenyl ring of N-(4-(tert-butyl)thiazol-2-yl)benzamide yielded a highly potent ZAC antagonist. nih.gov

Positional Isomerism: The position of the substituent is critical. A detailed study on N-(benzo[d]thiazol-2-yl)-o/m/p-nitrobenzamide revealed that the position of the nitro group (ortho, meta, or para) significantly influenced the molecular geometry and crystal packing. mdpi.com The ortho-nitro derivative, for instance, exhibited a substantially twisted geometry due to steric hindrance, which in turn affected its electronic properties. mdpi.com

Multiple Substitutions: Combining substitutions, such as the 5-bromo and 2-chloro groups on the benzamide (B126) ring of the initial hit compound, can lead to potent activity. nih.gov

The table below illustrates how different substitutions on the peripheral phenyl ring of N-(thiazol-2-yl)benzamide analogs affect their ZAC antagonist activity.

Table 2: Influence of Phenyl Ring Substitution on ZAC Antagonism

| Compound ID | Phenyl Ring Substituent | % Inhibition at 10 μM (1 mM Zn²⁺) |

|---|---|---|

| 4a | 2-fluoro | 29 ± 3 |

| 4c | 4-fluoro | 98 ± 1 |

| 4f | 2-chloro | 32 ± 3 |

| 4i | 4-bromo | 81 ± 3 |

| 5a | 3-fluoro (on N-(4-tert-butylthiazol-2-yl) core) | 99 ± 1 |

Data sourced from a study on N-(thiazol-2-yl)-benzamide analogs. nih.gov

Significance of Hydrogen Bonding Interactions in Biological Activity

Hydrogen bonds are fundamental to the structural integrity and biological recognition of N-(thiazol-2-yl)acetamide and its derivatives. Crystallographic studies of N-(thiazol-2-yl)acetamide show that its solid-state structure is stabilized by a network of intermolecular hydrogen bonds. nih.gov

Specifically, two key types of hydrogen bonds are observed:

N—H···N interactions: The amide proton (N-H) acts as a hydrogen bond donor to the nitrogen atom of the thiazole ring of an adjacent molecule. nih.gov

C—H···O interactions: The hydrogen atoms on the thiazole ring can form weaker hydrogen bonds with the carbonyl oxygen of the amide group. nih.gov

These interactions dictate the crystal packing and form distinct motifs, such as dimers. mdpi.com The ability of the amide group to act as both a hydrogen bond donor (via N-H) and acceptor (via C=O) is a critical feature influencing solubility and interactions with biological macromolecules. researchgate.net In enzymatic inhibition, structure-activity studies have revealed that hydrogen bonding between the compound and the enzyme's active site is crucial for its inhibitory effect. researchgate.net

The precise geometry of these hydrogen bonds in the crystal structure of N-(thiazol-2-yl)acetamide is detailed below.

Table 3: Hydrogen-Bond Geometry for N-(thiazol-2-yl)acetamide

| Donor—H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| N2—H2B···N3 | 0.88 | 2.04 | 2.897 | 163 |

| N4—H4A···N1 | 0.88 | 2.07 | 2.938 | 171 |

| C2—H2A···O2 | 0.95 | 2.41 | 3.350 | 171 |

| C7—H7A···O1 | 0.95 | 2.46 | 3.382 | 165 |

Data from the crystallographic study of N-(thiazol-2-yl)acetamide. nih.gov

Stereochemical Considerations and Enantioselectivity

The core structure of this compound is achiral, meaning it does not have a non-superimposable mirror image. Therefore, stereochemical considerations and enantioselectivity are not relevant for the parent compound itself.

These concepts become important only when a chiral center is introduced into the molecule through substitution. For example, adding a substituent with a stereocenter to the thiazole ring or the acetimidamide side chain would result in a pair of enantiomers. These enantiomers could exhibit different biological activities, as the three-dimensional arrangement of atoms is critical for precise interaction with chiral biological targets like enzymes and receptors.

While the modification of bioactive natural products often involves strategies to maintain or control stereochemistry, dedicated studies on the enantioselectivity of chiral this compound derivatives are not extensively reported in the available literature. mdpi.com This represents a potential area for future investigation to develop more selective and potent agents.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. acs.org For thiazole derivatives, QSAR studies have been instrumental in identifying the key physicochemical, electronic, and topological properties that govern their efficacy as inhibitors of various enzymes. nih.govresearchgate.net

Although a specific QSAR model for this compound was not found in the surveyed literature, studies on closely related 2-amino-thiazole and other thiazole derivatives provide a clear framework for how such an analysis would proceed. acs.orgresearchgate.net These studies typically involve:

Descriptor Calculation: A wide range of molecular descriptors are calculated for a series of compounds. These can include electronic descriptors (e.g., HOMO/LUMO energies), steric descriptors (e.g., molar refractivity), and topological descriptors. nih.gov

Model Building: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation that relates the descriptors (independent variables) to the biological activity (dependent variable, e.g., pIC₅₀). acs.org

Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation techniques.

The table below summarizes findings from representative QSAR studies on thiazole-containing inhibitors, highlighting the types of descriptors that were found to be important.

Table 4: Summary of QSAR Studies on Thiazole Derivatives

| Compound Class | Target | Important Descriptors | Statistical Method | Reference |

|---|---|---|---|---|

| Thiazole Derivatives | PIN1 Inhibitors | Molar Refractivity (MR), LogP, ELUMO | MLR, ANN | |

| 2-Amino Thiazole Derivatives | Aurora Kinase Inhibitors | pIC₅₀ (as activity measure) | PLS, PCR | acs.org |

| Thiazole Derivatives | 5-Lipoxygenase Inhibitors | (Descriptors not specified) | Linear Regression | researchgate.net |

| Thiazolidinone-Thiadiazole Hybrids | Antitubulin Agents | XlogP, Kappa2, Quadrupole1 | (Not specified) | nih.gov |

These studies demonstrate that a QSAR approach could effectively be applied to a series of this compound analogs to elucidate the key structural requirements for a specific biological activity, thereby guiding the design of new, more potent compounds. acs.org

Mechanistic Investigations at the Molecular Level

Target Identification and Validation Strategies

Target identification is a foundational step in understanding a compound's mechanism of action, involving the discovery of proteins, genes, or pathways implicated in a biological process. This is often achieved through high-throughput screening, genomic and proteomic approaches, and bioinformatics. Once a potential target is identified, it undergoes rigorous validation to confirm its role and "druggability".

For the N-(thiazol-2-yl)-benzamide scaffold, a compound library screening led to the identification and validation of the Zinc-Activated Channel (ZAC) as a primary molecular target. researchgate.netnih.gov ZAC is a distinct member of the Cys-loop receptor (CLR) superfamily of pentameric ligand-gated ion channels. researchgate.netnih.gov The validation was conducted through functional characterization of numerous analogs at ZAC expressed in Xenopus oocytes, confirming that these compounds selectively interact with and modulate the channel's activity. nih.govnih.gov The selectivity of one potent analog, TTFB, was further validated by demonstrating it had no significant activity at other related Cys-loop receptors, including 5-HT3A, nicotinic acetylcholine, GABAA, or glycine (B1666218) receptors. nih.govnih.gov

Receptor Binding Studies

Receptor binding studies are crucial for quantifying the interaction between a ligand and its target. These studies determine key parameters like binding affinity (how strongly the ligand binds), the concentration required to inhibit the receptor's function (IC50), and the nature of the binding.

The functional properties and antagonist potency of N-(thiazol-2-yl)-benzamide analogs at the ZAC receptor were characterized using two-electrode voltage clamp (TEVC) electrophysiology. nih.gov This technique measures the ion flow through the channel in response to its agonists (like Zinc) and the inhibitory effect of the antagonist compounds. Studies identified several analogs that were more potent inhibitors of ZAC than the initial lead compound, with IC50 values in the low micromolar range. nih.govnih.gov

Interactive Table: Antagonist Potency of Selected N-(thiazol-2-yl)-benzamide Analogs at ZAC

| Compound ID | Structure | IC50 (µM) | Max Inhibition (%) |

|---|---|---|---|

| 1 | 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester | 11.2 | ~70% |

| 2b | N-(4-(tert-butyl)thiazol-2-yl)-2-chlorobenzamide | 2.5 | ~100% |

| 3f | 2-(2-chlorobenzamido)-4-phenylthiazole-5-carboxylic acid | 8.9 | ~85% |

| 4c | N-(4,5-dimethylthiazol-2-yl)-2,5-difluorobenzamide | 2.1 | ~100% |

| 5a (TTFB) | N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide | 1.4 | ~100% |

Data sourced from functional characterization at ZAC expressed in Xenopus oocytes. nih.gov

Allosteric Modulation Mechanisms

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site used by the endogenous agonist. researchgate.net This binding induces a conformational change in the receptor that alters its activity. Negative allosteric modulators (NAMs) are compounds that reduce the receptor's response to its agonist. nih.gov

Molecular Pathway Modulation

The ZAC receptor is a ligand-gated ion channel that, when activated, allows the passage of cations across the cell membrane. wikipedia.org This ion flux is a fundamental step in signal transduction, directly altering the cell's membrane potential and initiating downstream cellular responses. The biological processes associated with ZAC signaling include ion transport and response to zinc ions.

N-(thiazol-2-yl)-benzamide analogs modulate this pathway by directly blocking the channel's function. As potent antagonists, they inhibit the ion currents evoked by ZAC agonists, which include not only zinc (Zn2+) but also copper (Cu2+) and protons (H+). nih.gov For instance, the analog TTFB was shown to be a roughly equipotent antagonist of both Zn2+- and H+-evoked ZAC signaling. nih.gov By binding to the allosteric site and preventing the channel from opening, these compounds effectively shut down the primary signal transduction event mediated by ZAC, thereby modulating its entire molecular pathway.

Enzyme-Ligand Interaction Mechanisms

While ZAC is an ion channel rather than a metabolic enzyme, the principles governing ligand interaction within a specific binding pocket are analogous. The interaction is dictated by non-covalent forces, and the specificity arises from the complementary shape and chemical properties of the ligand and the binding site.

Structure-activity relationship (SAR) studies on 61 different N-(thiazol-2-yl)-benzamide analogs have provided significant insight into the interaction mechanism. nih.gov These studies revealed that specific structural features are critical for binding and antagonist activity at the ZAC receptor. Modifications to different parts of the scaffold—the thiazole (B1198619) ring and the phenyl ring—led to dramatic changes in potency, highlighting the precise nature of the binding pocket. nih.gov

Interactive Table: Key Structure-Activity Relationship (SAR) Findings

| Moiety Modified | Modification | Effect on ZAC Antagonist Activity | Inference on Interaction |

|---|---|---|---|

| Thiazole Ring | Replacing 4-methyl (on lead compound) with 4-ethyl | Inactive | The binding pocket has tight steric constraints at this position. |

| Thiazole Ring | Introducing a bulky 4-tert-butyl group | Potent antagonist activity | A larger hydrophobic pocket is likely present at the 4-position of the thiazole ring. |

| Phenyl Ring | Removing the o-chloro substituent | Did not significantly reduce potency in some analogs | The o-chloro group is not a key determinant for binding in all contexts. |

Data based on the functional characterization of N-(thiazol-2-yl)-benzamide analogs. nih.gov

These findings suggest that the interaction is governed by a combination of hydrophobic and specific steric interactions within the allosteric binding site located in the transmembrane domain of the ZAC receptor.

State-Dependent Antagonism

State-dependent antagonism occurs when a drug exhibits preferential binding to a specific conformational state of its receptor target (e.g., resting, open, or inactivated/desensitized state). This mechanism can lead to more nuanced pharmacological effects compared to state-independent binding.

For the N-(thiazol-2-yl)-benzamide class of compounds, evidence points towards a state-dependent mechanism of action. The detailed functional characterization of the potent analog TTFB revealed a slow on-set of the channel block. nih.govnih.gov This kinetic profile is a strong indicator that the antagonist's inhibition of the ZAC receptor is state-dependent, suggesting that the compound may bind more tightly or effectively to a particular functional state of the channel, such as the open or desensitized state, rather than the resting state. nih.gov

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used in drug design to understand how a ligand might interact with a protein's active site.

There are no specific studies available that analyze the ligand-protein interactions of N-(thiazol-2-yl)acetimidamide. For related thiazole-containing compounds, interactions are typically characterized by hydrogen bonds involving the thiazole (B1198619) nitrogen and the amide/acetimidamide group, as well as hydrophobic interactions. nih.govnih.gov

No specific binding affinity predictions for this compound have been published. The prediction of binding affinity is a complex task that relies on accurate scoring functions and is a major challenge in computational chemistry. nih.govbiorxiv.org Methodologies like the Linear Interaction Energy (LIE) method and advanced AI models are used to improve the accuracy of these predictions for various ligands. nih.govbiorxiv.org

Characterization of active site interactions for this compound is not available due to the lack of specific docking studies. For other thiazole derivatives, studies have identified key amino acid residues within protein active sites that form crucial hydrogen bonds or hydrophobic contacts, dictating the ligand's orientation and inhibitory activity. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule, such as its electronic structure and stable geometric conformation.

No specific Density Functional Theory (DFT) studies detailing the electronic structure, such as the HOMO-LUMO energy gap or molecular electrostatic potential, of this compound are available in the surveyed literature. Such studies have been performed on various other thiazole derivatives to assess their electronic properties and reactivity. semanticscholar.orgnih.govresearchgate.net These analyses help in understanding how substituents on the thiazole ring influence the molecule's potential for interaction and reaction. nih.gov

While a theoretical geometry optimization for this compound has not been published, experimental data from the X-ray crystal structure of its close analog, N-(thiazol-2-yl)acetamide , provides a valuable reference for its molecular geometry. nih.govresearchgate.net The primary difference between the two compounds is the substitution of the imine (=NH) group in acetimidamide with a carbonyl (=O) group in acetamide (B32628). The bond lengths and angles are expected to be very similar, with the main differences localized around the exocyclic C-N and C=N/C=O bonds.

The crystal structure of N-(thiazol-2-yl)acetamide reveals that the molecule is stabilized by intermolecular N—H⋯N and C—H⋯O hydrogen bonds. nih.gov The bond lengths and angles are all within normal ranges. nih.gov

Below is a table of selected experimental geometric parameters for the analog N-(thiazol-2-yl)acetamide, which serves as a proxy for the geometry of this compound.

| Bond | Length (Å) |

|---|---|

| S1-C2 | 1.73 |

| S1-C5 | 1.71 |

| N3-C2 | 1.32 |

| N3-C4 | 1.38 |

| C4-C5 | 1.33 |

| N2-C2 | 1.36 |

| N2-C6 | 1.36 |

| O1-C6 | 1.23 |

| Angle | Degrees (°) |

|---|---|

| C2-S1-C5 | 91.1 |

| C2-N3-C4 | 109.8 |

| N3-C2-S1 | 115.4 |

| N3-C4-C5 | 115.3 |

| C4-C5-S1 | 108.4 |

| C6-N2-C2 | 128.9 |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to understand the physical basis of the structure and function of biomolecules. These simulations provide detailed information on the conformational changes and stability of a ligand-receptor complex over time.

In the study of thiazole derivatives, MD simulations have been instrumental in validating docking poses and assessing the stability of ligand-protein interactions. For instance, MD simulations were performed on hybrid chalcone–thiazole derivatives to evaluate their potential as DNA gyrase B inhibitors. nih.govrsc.org These simulations, often run for nanoseconds, tracked metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to confirm the stability of the protein-ligand complex. The analysis confirmed the stable binding of lead compounds within the active site of the target protein. nih.govrsc.org

Another study on thiazolino 2-pyridone amide analogs as potential inhibitors of Chlamydia trachomatis also employed MD simulations. jchemlett.com The simulations explored the potential binding modes of the most promising compounds, revealing that key amino acid residues such as Glu154, Phe151, and Arg150 were crucial for stabilizing the inhibitors within the active site. jchemlett.com Similarly, MD simulations were used to confirm the binding interactions and stability of novel 2,5-disubstituted-1,3,4-thiadiazole derivatives, which are related to thiazoles, as potential dual inhibitors for Alzheimer's disease. nih.gov These studies collectively highlight the critical role of MD simulations in confirming the binding stability and interaction dynamics of thiazole-based inhibitors with their respective biological targets.

Pharmacophore Modeling and Mapping

Pharmacophore modeling is a cornerstone of rational drug design, focusing on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This approach is widely used in virtual screening to find new scaffolds or in lead optimization to enhance activity.

For thiazole-containing compounds, pharmacophore modeling has been successfully applied to discover novel inhibitors for various therapeutic targets. One study focused on identifying new VEGFR-2 kinase inhibitors, which are crucial in cancer therapy. jptcp.com The developed pharmacophore model was used to screen databases for compounds with similar features, leading to the identification of potential new drug candidates. jptcp.com

In the design of novel anticancer agents, pharmacophore models have been built based on known active thiazole derivatives. jptcp.com These models typically include features like hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers. The spatial arrangement of these features is then used as a query to search for new molecules that match the model, a process that can significantly accelerate the discovery of new therapeutic leads. iaea.org The thiazole ring itself is often a key component of the pharmacophore, acting as a scaffold to correctly orient the other functional groups for optimal interaction with the biological target. nih.gov

In Silico Drug Design and Scaffold Optimization

In silico drug design encompasses a range of computational techniques used to identify, design, and optimize novel drug candidates. The thiazole ring is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous FDA-approved drugs and its ability to interact with a wide variety of biological targets. nih.govnih.govnih.gov

Computational studies have been central to the design and optimization of thiazole-based compounds. For example, in the development of novel tubulin polymerization inhibitors, molecular docking studies were performed on newly synthesized thiazole-2-acetamide derivatives to understand their binding interactions within the colchicine (B1669291) binding site of tubulin. frontiersin.orgnih.gov These studies guide the rational design of new analogs with improved potency.

Scaffold optimization often involves making systematic chemical modifications to a core structure and evaluating the effects on biological activity. For 2-aminothiazole (B372263) derivatives, quantitative structure-activity relationship (QSAR) studies have been employed to guide the design of new compounds with enhanced antioxidant properties. nih.gov By identifying which molecular descriptors correlate with activity, researchers can prioritize the synthesis of compounds with a higher probability of success. nih.govexcli.de Similarly, the scaffold of N-(6-arylbenzo[d]thiazol-2-yl)acetamide has been optimized to develop potent urease inhibitors, with in silico studies revealing that hydrogen bonding with the enzyme's active site is crucial for inhibition. nih.gov

The process of scaffold hopping, where the core scaffold of a known drug is replaced by a different one while retaining similar biological activity, is another strategy where in silico methods are valuable. The thiazole scaffold is often considered a viable bioisostere for other aromatic rings in drug design. nih.gov

Prediction of Molecular Properties for Biological Relevance

The biological relevance of a potential drug molecule is not only determined by its potency but also by its pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). Predicting these properties early in the drug discovery process is crucial to avoid costly late-stage failures.

In silico tools are routinely used to predict the ADMET profiles of thiazole derivatives. For a series of novel 1,3-thiazoles designed as anti-Trypanosoma cruzi agents, computational predictions of physicochemical properties and pharmacokinetic parameters showed that the compounds complied with Lipinski's and Veber's rules, indicating good potential for oral bioavailability. nih.gov

Web-based platforms like SwissADME are frequently used to calculate a wide range of molecular descriptors for newly synthesized thiazole compounds containing quinoline (B57606) moieties. orientjchem.org These descriptors include molecular weight, lipophilicity (LogP), water solubility, and the number of hydrogen bond donors and acceptors. The predictions help researchers assess the "drug-likeness" of their compounds and identify potential liabilities. orientjchem.org For instance, a study on 2-aminothiazole derivatives designed as antimycobacterial agents intentionally modulated the LogP values to balance cell wall permeability and solubility. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models also play a significant role in predicting biological relevance. A 2D-QSAR model was developed for a series of thiazole derivatives to predict their inhibitory activity against 5-lipoxygenase, an enzyme involved in inflammation. Such models, once validated, can be used to predict the activity of new, unsynthesized compounds, thereby streamlining the discovery process.

Interactive Data Table: Predicted ADMET Properties of Selected Thiazole Derivatives

This table presents a sample of predicted ADMET-related properties for representative thiazole compounds discussed in various studies. These values are typically generated using computational models.

| Compound Class | Property | Predicted Value/Compliance | Significance |

|---|---|---|---|

| 1,3-Thiazole Derivatives nih.gov | Lipinski's Rule of Five | Compliant | Indicates good oral bioavailability potential. |

| 1,3-Thiazole Derivatives nih.gov | Veber's Rule | Compliant | Suggests good intestinal absorption. |

| Thiazole-Quinoline Hybrids orientjchem.org | Gastrointestinal Absorption | High (Predicted) | Predicts efficient absorption from the gut. |

| Thiazole-Quinoline Hybrids orientjchem.org | Blood-Brain Barrier Permeant | No (Predicted) | Suggests the compound is unlikely to cause central nervous system side effects. |

| 2-Aminothiazole Derivatives researchgate.net | LogP | Varied (Intentionally >5) | Modulated to enhance permeability through the mycobacterial cell wall. |

Future Perspectives and Research Directions

Rational Design of Novel Analogs with Enhanced Efficacy and Selectivity

The rational design of novel analogs of N-(thiazol-2-yl)acetimidamide is a key strategy to improve their therapeutic index by enhancing efficacy and selectivity. Structure-activity relationship (SAR) studies are fundamental to this process. For instance, modifications to the phenyl ring and the thiazole (B1198619) ring of N-(thiazol-2-yl)-benzamide analogs have been shown to significantly influence their antagonist activity at the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. nih.gov Systematic exploration of substitutions on these rings can lead to the identification of compounds with superior potency and selectivity.

A promising approach involves the use of bioisosteres to replace specific functional groups, which can modulate the compound's pharmacokinetic and pharmacodynamic properties. For example, replacing a terminal amide with various heterocyclic rings has been a successful strategy in optimizing other pharmacologically active compounds. sci-hub.se This approach, guided by computational modeling, can predict which heterocycles are most likely to improve binding affinity and selectivity for the target receptor. Furthermore, the synthesis of derivatives with different substituents, such as electron-withdrawing or electron-donating groups, can provide valuable insights into the electronic requirements for optimal activity. mdpi.com

Exploration of New Biological Targets and Disease Indications

While this compound and its analogs have shown promise in specific areas, a broader exploration of their biological targets could unveil new therapeutic applications. The thiazole nucleus is a privileged scaffold in drug discovery, known for its presence in compounds with diverse biological activities, including antibacterial, anticonvulsant, and anticancer effects. mdpi.com

Systematic screening of this compound derivatives against a wide range of biological targets, including enzymes, receptors, and ion channels, is warranted. For example, derivatives of 2-aminothiazole (B372263) have been investigated as inhibitors of dihydrofolate reductase (DHFR) in Staphylococcus aureus, demonstrating potent antibacterial activity. acs.org The structural similarities could suggest a potential antibacterial role for this compound analogs. Moreover, given the role of thiazole-containing compounds as antagonists for receptors like the human adenosine (B11128) A3 receptor, it is plausible that this compound derivatives could be developed for conditions involving this receptor. acs.org The investigation should also extend to infectious diseases, as various nitrogen-based heterocyclic compounds have shown potential in treating such conditions. mdpi.com

Application of Advanced Synthetic Methodologies for Sustainable Production

The development of sustainable and efficient synthetic routes for this compound and its derivatives is crucial for their large-scale production and environmental friendliness. Green chemistry principles should be at the forefront of this endeavor. nih.govresearchgate.net

Ultrasound-assisted synthesis has emerged as a promising green methodology, offering benefits such as high yields, shorter reaction times, and milder reaction conditions. tandfonline.com For instance, the synthesis of N-(thiazol-2-yl)acetamide, a precursor, and its subsequent conversion to various derivatives have been successfully achieved using ultrasonic irradiation. tandfonline.com Other green techniques to be explored include microwave-assisted reactions, the use of heterogeneous catalysts, and solvent-free reaction conditions. nih.govresearchgate.net These methods not only reduce the environmental impact but can also lead to cost-effective and scalable manufacturing processes.

Integration of Multi-Omics Data in Target Validation and Mechanistic Elucidation

To gain a deeper understanding of the biological effects of this compound and to validate its targets, the integration of multi-omics data is indispensable. nih.gov This approach, which combines genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the molecular changes induced by the compound. nih.govgenedata.com

By analyzing the multi-omics profiles of cells or tissues treated with this compound analogs, researchers can identify the specific pathways and biological processes that are modulated. nih.govmdpi.com This can help in confirming the intended target and also in uncovering potential off-target effects. For example, if a compound is designed to inhibit a specific kinase, transcriptomic and proteomic data can verify the downstream effects on the kinase's signaling pathway. mdpi.com Furthermore, integrating multi-omics data with phenome-wide association studies (PheWAS) can help in predicting potential side effects of drug target genes. mdpi.com This holistic approach is crucial for de-risking drug development and for understanding the compound's complete mechanism of action. nih.gov

Development of Predictive Computational Models for Structure-Function Relationships

Computational modeling plays a pivotal role in modern drug discovery, and its application to this compound research can significantly accelerate the identification of lead compounds. The development of predictive quantitative structure-activity relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) models can help in understanding the key structural features required for biological activity. sci-hub.se

These models are built using experimental data from a series of analogs and can then be used to predict the activity of virtual compounds before their synthesis. sci-hub.se For instance, CoMFA models can generate 3D contour maps that highlight regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity, guiding the design of more potent and selective molecules. sci-hub.se Molecular dynamics simulations can further be employed to study the binding interactions of the compounds with their target proteins at an atomic level, providing insights into the stability of the ligand-protein complex. mdpi.com These computational tools, when used in conjunction with experimental validation, create a powerful and efficient cycle for drug design and optimization. researchgate.net

Q & A

Q. How is the crystal structure of N-(thiazol-2-yl)acetamide derivatives determined?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:

- The thiazole ring and amide group in N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide were resolved using SHELX software, revealing intermolecular hydrogen bonds (N–H···N, C–H···F/O) critical for crystal packing .

- Structural parameters (bond lengths, angles) are refined using riding models for H-atoms, with Uiso values standardized .

Q. What spectroscopic techniques characterize this compound analogs?

- Methodological Answer :

- 1H-NMR : Peaks at δ 12.32–12.75 ppm confirm NH protons in acetamide derivatives; aromatic protons (δ 7.2–8.3 ppm) indicate substitution patterns .

- HRMS : Used to verify molecular ions (e.g., [M+H]+ for N-(6-nitrobenzo[d]thiazol-2-yl)acetamide at m/z 237.9) .

- IR : Detects amide C=O stretches (~1650 cm⁻¹) and N–H bends (~3300 cm⁻¹) .

Q. What in vitro assays evaluate the antifungal activity of these compounds?

- Methodological Answer :

- Disc diffusion method : Tested against fungal strains (e.g., C. albicans, A. flavus) with miconazole as a reference. Compound S30A1 (N-(benzo[d]thiazol-2-yl)acetamide) showed broad-spectrum activity, while S30 (nitro-substituted analog) exhibited strain-specific potency .

- Data interpretation : Zone-of-inhibition diameters are compared to standards, with statistical analysis (e.g., ANOVA) to confirm significance .

Advanced Research Questions

Q. How do structural modifications at the thiazole ring influence biological activity?

- Methodological Answer :

- Substituent effects : Introducing electron-withdrawing groups (e.g., nitro at position 6) enhances antifungal activity against A. flavus but reduces potency against P. notatum .

- Heterocyclic extensions : Adding piperidine or morpholine moieties (e.g., 8(a–e) and 9(a–e) ) improves anti-inflammatory activity by modulating COX-2 inhibition .

- SAR studies : Micromolar adenosine affinities are retained in N-[4-(2-pyridyl)thiazol-2-yl]amides, even with cyclopentanamide substitutions .

Q. What computational methods study tautomerism in thiazole-acetimidamide derivatives?

- Methodological Answer :

- DFT calculations : Predict ground-state tautomer preferences (e.g., amide NH to thiazole nitrogen proton transfer in N-(benzo[d]thiazol-2-yl)picolinamide ) .

- Molecular electrostatic potential (MEP) maps : Identify protonation sites, validated by UV-Vis and fluorescence spectroscopy .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-stacking) in crystal structures .

Q. How are contradictions in reaction outcomes resolved during synthesis?

- Methodological Answer :

- Case study : Trials with 2-aminobenzothiazole under tetrazole-forming conditions failed due to intermediate instability. Switching to acetic acid-mediated acetylation improved yields .

- Troubleshooting : Adjusting solvent polarity (e.g., DMF vs. pyridine) or temperature (reflux vs. RT) optimizes coupling reactions for N-benzyl derivatives .

Q. What strategies optimize anti-inflammatory activity in these derivatives?

- Methodological Answer :

- Hybrid design : Combining benzothiazole with piperidine/morpholine enhances COX-2 selectivity (e.g., 8a showed IC₅₀ = 1.2 µM vs. COX-2) .

- In silico docking : AutoDock/Vina identifies binding poses in COX-2 active sites, guiding substituent placement .

- In vivo validation : Carrageenan-induced paw edema models confirm reduced inflammation (e.g., 65% inhibition at 50 mg/kg) .

Q. How does X-ray diffraction elucidate intermolecular interactions in these crystals?

- Methodological Answer :

- Hydrogen-bond networks : Centrosymmetric dimers (N–H···N) stabilize N-(5-chloro-thiazol-2-yl)benzamide , while C–H···F/O interactions contribute to layered packing .

- Thermal ellipsoid plots : Visualize atomic displacement parameters (ADPs), confirming rigid thiazole cores and flexible amide sidechains .

Q. What challenges arise when correlating in silico predictions with experimental results?

- Methodological Answer :

- Limitations : Gas-phase DFT calculations may overlook solvent effects or crystal packing forces, leading to deviations in bond angles (e.g., 2–5° differences in N-(benzo[d]thiazol-2-yl)hydrazide ) .

- Mitigation : Hybrid QM/MM approaches or implicit solvent models (e.g., PCM) improve accuracy for excited-state proton transfer studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.